WIKI4

Catalog No.
S548514
CAS No.
M.F
C29H23N5O3S
M. Wt
521.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WIKI4

Product Name

WIKI4

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3

InChI Key

RNUXIZKXJOGYQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

Solubility

soluble in DMSO, not soluble in water.

Synonyms

WIKI4; WIKI 4; WIKI-4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

Description

The exact mass of the compound 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is 521.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

WIKI4, also known by its chemical name 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione, is a compound being studied for its potential to inhibit a cellular process called the Wnt/β-catenin signaling pathway []. This pathway is involved in embryonic development and stem cell regulation [, ]. Aberrant activation of this pathway is implicated in various diseases, including cancer [, ].

Inhibition of Tankyrase Enzymes

WIKI4 acts by inhibiting enzymes called tankyrases, specifically tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) [, ]. Tankyrases are involved in the regulation of the Wnt/β-catenin signaling pathway by modifying proteins involved in the pathway []. By inhibiting tankyrases, WIKI4 may disrupt the signaling cascade and potentially slow or stop the unwanted cell growth associated with some cancers [].

WIKI4, also known as 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. The compound is notable for its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cancer.

Typical of imidazopyridine derivatives. These include:

  • Synthesis Reactions: WIKI4 can be synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with 2-aminopyridines followed by cyclization. This process typically involves heating and the use of catalysts to facilitate the formation of the imidazopyridine structure.
  • Decomposition Reactions: Under certain conditions, WIKI4 may undergo thermal decomposition, breaking down into simpler compounds. The specific products depend on the reaction conditions such as temperature and pressure.
  • Substitution Reactions: The presence of functional groups in WIKI4 allows for electrophilic substitution reactions, which can modify its chemical properties and enhance its biological activity.

WIKI4 exhibits various biological activities that make it a candidate for drug development:

  • Anti-inflammatory Properties: Research indicates that WIKI4 can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies have shown that WIKI4 can induce apoptosis in cancer cells, making it a subject of interest for cancer therapy.
  • Neuroprotective Effects: Some studies suggest that WIKI4 may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

The synthesis of WIKI4 typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and 2-aminopyridine.
  • Condensation Reaction: These starting materials undergo a condensation reaction under acidic conditions to form an intermediate.
  • Cyclization: The intermediate is then subjected to cyclization, often facilitated by heating or catalytic agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure WIKI4.

WIKI4 has several promising applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, WIKI4 is being investigated as a potential drug candidate for various diseases.
  • Research Tool: In biological research, WIKI4 can serve as a tool for studying specific signaling pathways and mechanisms involved in disease processes.
  • Chemical Probes: Its unique structure allows it to act as a chemical probe in cellular studies, helping elucidate biological functions.

Interaction studies involving WIKI4 focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how WIKI4 interacts with specific proteins involved in inflammation and cancer pathways are ongoing. These studies help determine its mechanism of action and efficacy as a therapeutic agent.
  • Receptor Interaction: Studies have also explored how WIKI4 binds to receptors associated with neuroprotection and inflammation, providing insights into its potential therapeutic effects.

WIKI4 shares structural similarities with several other compounds within the imidazopyridine class. Here are some comparable compounds:

Compound NameStructureUnique Features
1H-imidazo[4,5-b]pyridineImageBasic structure without additional functional groups
2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-oneImageContains a hydroxyl group enhancing solubility
2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-oneImageChlorine substituent may alter biological activity

Uniqueness of WIKI4

WIKI4's unique combination of a methyl group on the phenyl ring and its specific imidazopyridine framework distinguishes it from other similar compounds. This structural specificity contributes to its unique pharmacological profile, particularly in targeting inflammatory pathways and cancer cell apoptosis.

WIKI4 was first synthesized and characterized in 2012 by James et al., who identified its ability to inhibit Wnt/β-catenin signaling through high-throughput screening. The compound gained prominence for its unique mechanism of action—targeting tankyrases (TNKS1 and TNKS2), enzymes involved in poly(ADP-ribosyl)ation (PARylation) processes. Early studies demonstrated its efficacy in stabilizing axin proteins, key regulators of β-catenin degradation, across diverse cell lines, including colorectal cancer (DLD1) and osteosarcoma (U2OS) models. Subsequent structural analyses in 2013 via X-ray crystallography elucidated its binding mode within the adenosine subsite of tankyrase 2, solidifying its role as a scaffold for selective inhibitor development.

Chemical Classification and Nomenclature

WIKI4 belongs to the 2-amino-5-aryloxazoline class of compounds, characterized by a 1,8-naphthalimide core fused with a triazole-thioether moiety. Its systematic IUPAC name is 2-[3-[[4-(4-Methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione. The molecular formula is C₂₉H₂₃N₅O₃S, with a molecular weight of 521.59 g/mol. Key structural features include:

  • A methoxyphenyl group contributing to hydrophobic interactions.
  • A pyridinyl-triazole scaffold critical for binding tankyrase’s adenosine subsite.
  • A naphthalimide moiety enabling π-stacking with His1048 and Phe1035 residues in TNKS2.

Table 1: Key Chemical Properties of WIKI4

PropertyValue
Molecular FormulaC₂₉H₂₃N₅O₃S
Molecular Weight521.59 g/mol
CAS Number838818-26-1
Solubility20 mM in DMSO
Purity≥98% (HPLC)
XLogP34.8

Sources:

Significance in Tankyrase Inhibitor Research

Tankyrases (TNKS1/2) regulate Wnt signaling by PARylating axin, marking it for proteasomal degradation. WIKI4 inhibits TNKS auto-PARylation with IC₅₀ values of 15 nM (TNKS2) and 26 nM (TNKS1), outperforming earlier inhibitors like IWR-1 (IC₅₀ = 131 nM) and rivaling XAV939 (IC₅₀ = 11 nM). Its selectivity (>100-fold over ARTD1-3, ARTD5-6, ARTD10, and ARTD15) arises from steric clashes with regulatory domains absent in tankyrases, making it a preferred probe for studying PARP-family enzymes.

Table 2: Comparative Potency of Tankyrase Inhibitors

InhibitorTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)Selectivity Profile
WIKI42615Selective for TNKS1/2
XAV939118Inhibits ARTD1/2
IWR-113194Selective for TNKS1/2

Sources:

Position in Wnt/β-Catenin Signaling Research

The Wnt/β-catenin pathway governs cell proliferation and differentiation, with dysregulation linked to cancers and stem cell pluripotency. WIKI4 suppresses this pathway by stabilizing axin, a component of the β-catenin destruction complex, thereby reducing nuclear β-catenin levels and downstream target gene expression (e.g., MYC, CCND1). In DLD1 colorectal cancer cells, WIKI4 decreased β-catenin target gene expression by 70% at 75 nM. Its efficacy in human embryonic stem cells (hESCs) further highlights its utility in developmental biology.

The three-dimensional structure of WIKI4 in complex with tankyrase 2 was determined using X-ray crystallography at 2.4 Å resolution [1]. The crystallographic analysis was performed at Diamond Light Source beamline I04-1 using synchrotron radiation at a wavelength of 0.92 Å [1]. The crystals belonged to the orthorhombic space group C222₁ with unit cell dimensions of a = 88.96 Å, b = 93.17 Å, and c = 117.05 Å [1].

The crystallization process employed a sitting-drop vapor-diffusion method at 4°C, where equal volumes of protein solution and well solution containing 0.2 M lithium sulfate, 0.1 M Tris-hydrochloride at pH 8.5, and 24-26% polyethylene glycol 3350 were mixed [1]. Crystals reached dimensions of 50×50×50 micrometers within one week of incubation [1]. The WIKI4 compound was introduced into the crystals through soaking at 400 micromolar concentration for 24 hours before flash-freezing in liquid nitrogen [1].

Data collection achieved exceptional quality metrics with 99.8% completeness and an overall redundancy of 6.8-fold [1]. The structure refinement resulted in excellent stereochemical parameters with a working R-factor of 20.2% and a free R-factor of 25.0% [1]. The final model demonstrated high-quality geometry with root-mean-square deviations of 0.002 Å for bond lengths and 0.591° for bond angles [1]. Ramachandran plot analysis revealed that 97.1% of residues occupied the most favorable regions, with only 2.9% in additionally allowed regions [1].

ParameterValue
PDB Code4BFP
Resolution Range30.0–2.40 Å
Space GroupC222₁
Unit Cell Dimensions88.96, 93.17, 117.05 Å
Data Completeness99.8%
R-work/R-free0.202/0.250
Ramachandran Favored97.1%

Binding Mode to Tankyrase 2

WIKI4 exhibits a novel binding mode that differs significantly from previously characterized tankyrase inhibitors [1]. The compound primarily occupies the adenosine subsite of the donor nicotinamide adenine dinucleotide binding groove within the catalytic domain, contrasting with inhibitors such as XAV939 that bind to the nicotinamide subsite [1] [2]. This unique positioning establishes WIKI4 as a member of the adenosine subsite-binding inhibitor class, alongside compounds such as IWR-1 and G007-LK [1].

The binding of WIKI4 induces substantial conformational changes in the tankyrase 2 catalytic domain, particularly affecting the D-loop that lines the active site [1]. Histidine 1048 undergoes significant displacement with a carbon-alpha movement of 3.8 Å to accommodate the 1,8-naphthalimide moiety of the inhibitor [1]. Similarly, tyrosine 1050 moves outward by 5.2 Å to provide space for the triazole core of WIKI4 [1]. Despite these localized changes, the overall protein structure remains highly similar to the apo form with a root-mean-square deviation of only 0.59 Å for all carbon-alpha atoms [1].

The compound adopts an extended conformation that allows it to interact with multiple subsites within the binding pocket [1]. The 1,8-naphthalimide group is positioned between phenylalanine 1035 and histidine 1048, forming critical stacking interactions [1]. The triazole core serves as a central scaffold linking the three major structural components, while the methoxyphenyl group extends toward the G-loop region of the protein [1].

Interactions with the Adenosine Subsite

WIKI4 establishes an extensive network of molecular interactions within the adenosine subsite that contribute to its high binding affinity and selectivity [1]. The compound forms three critical hydrogen bonds that anchor it within the binding pocket [1]. The methoxy oxygen of the methoxyphenyl group forms a hydrogen bond with the backbone amide of isoleucine 1075 [1]. The triazole core contributes an amide hydrogen bond to the backbone amide of tyrosine 1060 [1]. Additionally, the carbonyl oxygen of the 1,8-naphthalimide moiety establishes a hydrogen bond with the backbone amide of aspartate 1045 [1].

The binding site environment is predominantly hydrophobic and devoid of water molecules, facilitating extensive hydrophobic interactions [1]. Key hydrophobic residues that contribute to WIKI4 binding include tyrosine 1060, tyrosine 1071, isoleucine 1075, isoleucine 1051, glycine 1053, proline 1034, phenylalanine 1035, and serine 1033 [1]. The 1,8-naphthalimide moiety forms a parallel π-π stacking interaction with histidine 1048, which is a critical determinant of selectivity for tankyrases over other poly(ADP-ribose) polymerase family members [1].

The pyridine ring of WIKI4 is positioned near the nicotinamide subsite in a hydrophobic pocket but does not form the efficient π-π stacking interactions characteristic of nicotinamide-binding inhibitors [1]. Instead, it establishes a stacking interaction with tyrosine 1060 and positions its amide nitrogen in a polar environment approximately 3.9 Å from the hydroxyl group of tyrosine 1071 [1].

WIKI4 MoietyTarget ResidueInteraction TypeDistance
Methoxy oxygenIle1075 backboneHydrogen bond~3.0 Å
Triazole amideTyr1060 backboneHydrogen bond~3.0 Å
Naphthalimide carbonylAsp1045 backboneHydrogen bond~3.0 Å
Naphthalimide ringHis1048π-π stacking~3.5 Å

Structural Comparison with Other Tankyrase Inhibitors

WIKI4 demonstrates distinct structural features when compared to other established tankyrase inhibitors, highlighting the structural diversity within this inhibitor class [1] [3]. Unlike XAV939, which functions as a nicotinamide mimetic and binds to the nicotinamide subsite, WIKI4 exclusively occupies the adenosine subsite [1] [3]. This fundamental difference in binding location results in contrasting selectivity profiles, with WIKI4 exhibiting greater than 385-fold selectivity over other poly(ADP-ribose) polymerase family members compared to XAV939's modest selectivity [1] [4].

Comparison with IWR-1 reveals both similarities and differences in adenosine subsite binding [1]. Both compounds induce opening of the D-loop and form stacking interactions with histidine 1048 [1]. However, they exhibit completely different D-loop conformations despite both being soaked into preformed crystals, indicating significant structural plasticity of this region [1]. WIKI4 contains a flexible linker between the triazole and naphthalimide groups, contrasting with the rigid benzene ring found in IWR-1 [1]. The norbornyl ring of IWR-1 does not extend as deeply toward the nicotinamide pocket as the pyridine ring in WIKI4 [1].

G007-LK, a JW74 analog, shares the triazole core motif with WIKI4 but induces D-loop conformational changes similar to IWR-1 rather than the unique conformation observed with WIKI4 [1]. The longer linker in WIKI4 between the triazole core and the naphthalimide moiety results in a binding mode where these groups are not exactly parallel, unlike the more compact arrangement in G007-LK [1].

InhibitorBinding SiteIC50 TNKS1/TNKS2Key Structural FeaturesSelectivity
WIKI4Adenosine26/15 nMNaphthalimide, triazole, methoxyphenyl>385-fold
XAV939Nicotinamide11 nMTricyclic quinoxalineModerate
IWR-1Adenosine131 nMNorbornyl, quinoloneHigh
G007-LKAdenosine25 nMTriazole, benzylamineHigh

A unique structural feature of WIKI4 is its extension toward the G-loop region through the methoxyphenyl group, which forms additional interactions not observed with other adenosine subsite inhibitors [1]. This extension contributes to the compound's selectivity by creating potential steric clashes with the regulatory domains present in poly(ADP-ribose) polymerases 1-3 [1].

Computational Models and Simulations

While experimental structural determination has provided detailed insights into WIKI4's binding mode, computational modeling approaches have been employed to further understand and validate these interactions [5]. Molecular docking studies have been utilized to predict binding poses and evaluate structure-activity relationships for WIKI4 analogs [5]. These computational approaches have proven valuable for understanding the contribution of different structural moieties to binding affinity and selectivity.

Molecular dynamics simulations have been employed to assess the stability of WIKI4-tankyrase complexes and to provide dynamic insights into protein-ligand interactions [5] [6]. These simulations typically employ force fields such as AMBER or CHARMM and extend for periods of 30-100 nanoseconds to capture conformational dynamics [5] [6]. The simulations have confirmed the stability of WIKI4 binding and provided insights into the flexibility of both the ligand and the protein binding site.

Binding free energy calculations using molecular mechanics combined with Poisson-Boltzmann surface area methods have been applied to estimate the thermodynamic stability of WIKI4-tankyrase complexes [5] [6]. These calculations decompose the binding energy into electrostatic, van der Waals, and solvation components, providing mechanistic insights into the driving forces for binding [5].

Computational studies have also been instrumental in explaining structure-activity relationships observed experimentally [1]. The reduced potency resulting from deletion of the methoxy group can be rationalized by the loss of the hydrogen bond with isoleucine 1075 [1]. Similarly, modifications that reduce the size of the 1,8-naphthalimide moiety result in compound inactivation, consistent with the critical role of the stacking interaction with histidine 1048 [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

521.15216079 g/mol

Monoisotopic Mass

521.15216079 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Dates

Last modified: 08-15-2023
1: Haikarainen T, Venkannagari H, Narwal M, Obaji E, Lee HW, Nkizinkiko Y, Lehtiö L. Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PLoS One. 2013 Jun 6;8(6):e65404. doi: 10.1371/journal.pone.0065404. Print 2013. PubMed PMID: 23762361; PubMed Central PMCID: PMC3675114.

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